

Assessing the Harm Potential of CH-PIATA: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	CH-Piata	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the synthetic cannabinoid receptor agonist (SCRA) **CH-PIATA** against other notable SCRAs. The content herein is based on available experimental data to objectively assess its relative harm potential.

Overview of CH-PIATA

CH-PIATA is a synthetic cannabinoid that has been identified in seized drug materials. Structurally, it belongs to the indole-3-acetamide class of SCRAs. Unlike many of its predecessors that act as potent, full agonists at cannabinoid receptors, in vitro studies have characterized **CH-PIATA** as having weak activity at both the CB1 and CB2 receptors, even exhibiting signs of antagonism. This pharmacological profile suggests a potentially lower harm potential compared to other more potent SCRAs.

Comparative In Vitro Activity at Cannabinoid Receptors

The primary determinant of the psychoactive effects and acute toxicity of SCRAs is their interaction with the CB1 receptor. The following table summarizes the in vitro activity of **CH-PIATA** in comparison to other well-characterized SCRAs. The data is primarily derived from β -arrestin 2 recruitment assays, a common method to assess the functional activity of G-protein coupled receptors like the cannabinoid receptors.



Compoun d	Receptor	Assay Type	Potency (EC50) (nM)	Efficacy (Emax) (%)	Referenc e Compoun d	Source
CH-PIATA	CB1 / CB2	β-arrestin 2 Recruitmen t	Weak Activity / Signs of Antagonis m	Not Quantified	-	[1][2]
ADB- FUBIATA	CB1	β-arrestin 2 Recruitmen t	635	141	CP55,940	[3]
JWH-018	CB1	β-arrestin 2 Recruitmen t	25.3	100	JWH-018	[4]
MDMB- 4en- PINACA	CB1	β-arrestin 2 Recruitmen t	2.47	239	JWH-018	[4]
CP-47,497	CB1	Radioligan d Binding (Kd)	2.1	Not Applicable	-	[5]

Note: A lower EC50 value indicates higher potency, while a higher Emax value indicates greater efficacy relative to the reference compound. The data for **CH-PIATA** is qualitative, highlighting its low efficacy.

Comparative In Vivo Effects and Toxicological Profile

The in vitro activity of SCRAs generally correlates with their in vivo effects and overall harm potential. While specific in vivo studies on **CH-PIATA** are limited, the known effects of the comparator SCRAs provide a basis for estimating its potential harm.

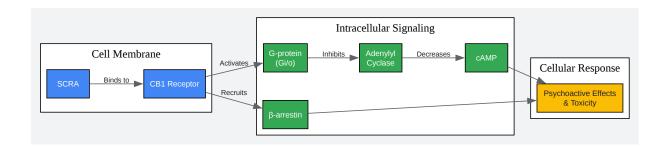


Compound	In Vivo Effects	Known Toxicological Profile	
CH-PIATA	Expected to be low due to weak in vitro activity.	Expected to have a limited harm potential.[1]	
ADB-FUBIATA	Psychoactive effects are expected due to CB1 agonism.	Associated with adverse effects including trance-like states, hospitalizations, and deaths.[6] One death has been linked to coronary arterial thrombosis following intoxication.[7][8][9]	
JWH-018	Produces the classic cannabinoid tetrad in mice (hypothermia, analgesia, catalepsy, and locomotor suppression).[10][11][12][13]	Associated with numerous adverse events, including anxiety, paranoia, tachycardia, and in some cases, more severe outcomes. Its metabolites can also be active. [14]	
MDMB-4en-PINACA	Potent in vivo effects, including hypothermia, analgesia, and catalepsy in mice.[15][16]	Implicated in numerous fatalities and severe adverse health events worldwide.[4][17] [18][19]	
CP-47,497	Produces potent cannabimimetic effects in animals.[20][21]	Was one of the first SCRAs to be widely detected in "Spice" products and is associated with the general adverse effects of this class.	

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for assessment, the following diagrams illustrate the canonical signaling pathway for SCRAs and a typical experimental workflow for determining in vitro potency.

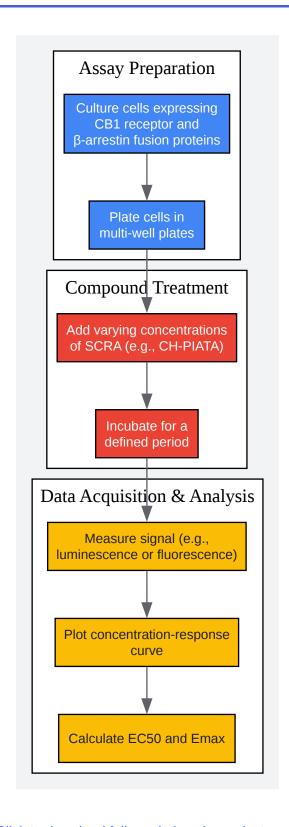




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Caption: Canonical CB1 Receptor Signaling Pathway for SCRAs.





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Caption: Experimental Workflow for β-arrestin Recruitment Assay.

Experimental Protocols



β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)

This assay is a common method to quantify the functional potency and efficacy of ligands for G-protein coupled receptors.

- Cell Lines: A mammalian cell line (e.g., CHO-K1 or HEK293) is engineered to stably coexpress the human CB1 or CB2 receptor fused to a small fragment of β-galactosidase (the ProLink™ tag) and β-arrestin 2 fused to the larger, complementing fragment of βgalactosidase (the Enzyme Acceptor).
- Principle: Upon agonist binding to the CB receptor, the receptor becomes activated and phosphorylated, leading to the recruitment of the β-arrestin 2-Enzyme Acceptor fusion protein. This brings the two fragments of β-galactosidase into close proximity, allowing them to form an active enzyme.
- Detection: A substrate for β-galactosidase is added, which, when cleaved by the active enzyme, produces a chemiluminescent signal. The intensity of this signal is directly proportional to the amount of β-arrestin 2 recruited to the receptor.
- Procedure Outline:
 - Cells are seeded into 384-well plates and incubated.
 - The test compound (e.g., **CH-PIATA** or other SCRAs) is added at various concentrations.
 - The plates are incubated to allow for receptor binding and β-arrestin recruitment.
 - The detection reagent containing the chemiluminescent substrate is added.
 - After a further incubation period, the luminescence is read using a plate reader.
- Data Analysis: The raw luminescence data is normalized and plotted against the logarithm of
 the compound concentration to generate a dose-response curve. From this curve, the EC50
 (the concentration at which 50% of the maximal response is achieved) and the Emax (the
 maximum response elicited by the compound, often expressed as a percentage of a
 reference full agonist) are determined using non-linear regression.



Conclusion

Based on the available in vitro data, **CH-PIATA** demonstrates significantly weaker activity at cannabinoid receptors compared to other prevalent SCRAs such as ADB-FUBIATA, JWH-018, and MDMB-4en-PINACA. The latter compounds are potent, full agonists that have been associated with severe adverse health effects and fatalities. The weak agonist/antagonist profile of **CH-PIATA** suggests a markedly lower harm potential. However, it is crucial to note that the metabolism of **CH-PIATA** could potentially produce active metabolites, a phenomenon observed with other SCRAs. Therefore, while the parent compound appears to have a limited risk profile, a complete assessment of its harm potential would necessitate further in vivo studies and metabolite activity profiling. Researchers and drug development professionals should consider this comparative data when evaluating the risks associated with newly emerging SCRAs.

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Validation & Comparative





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